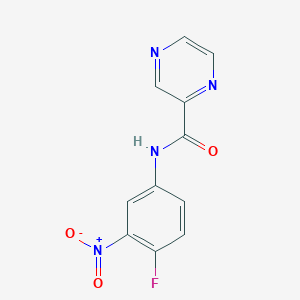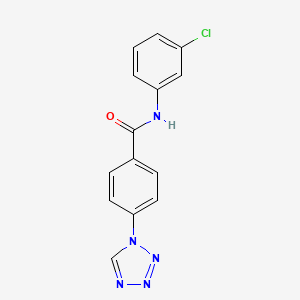
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as CGP 37157, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which has been implicated in a variety of cellular processes, including apoptosis, necrosis, and oxidative stress.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which regulates the exchange of calcium and sodium ions across the mitochondrial membrane. By inhibiting this transporter, this compound 37157 reduces mitochondrial calcium overload, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neuronal survival in animal models of stroke and traumatic brain injury. This compound 37157 has also been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 in lab experiments is its potency as a mitochondrial Na+/Ca2+ exchanger inhibitor. This allows for precise control over mitochondrial calcium levels, which can be useful in studying the effects of calcium overload on cellular processes. However, one limitation of using this compound 37157 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157. One potential avenue is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger, which could have therapeutic applications in a variety of diseases. Another potential area of research is the investigation of the role of this compound 37157 in mitochondrial dynamics, as it has been shown to affect mitochondrial fission and fusion. Additionally, the potential use of this compound 37157 as a chemotherapeutic agent warrants further investigation, particularly in combination with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 involves the reaction of 3-chlorobenzoyl chloride with sodium azide to form 3-chlorobenzoyl azide. This compound is then reacted with 4-aminobenzamide in the presence of a copper catalyst to yield this compound 37157.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound 37157 has also been investigated for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWALXDDAGMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

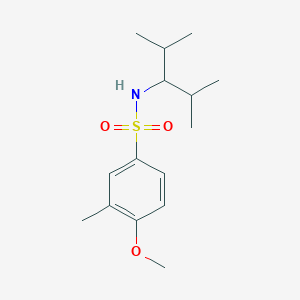
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
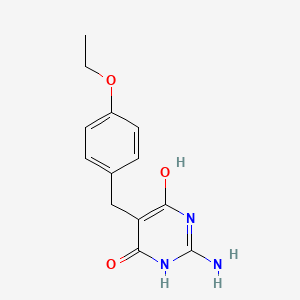
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
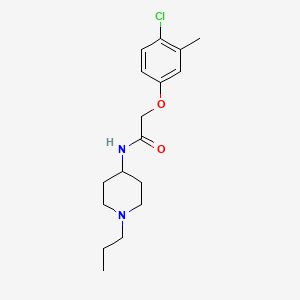
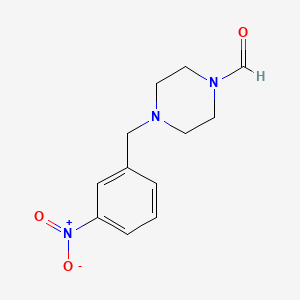
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

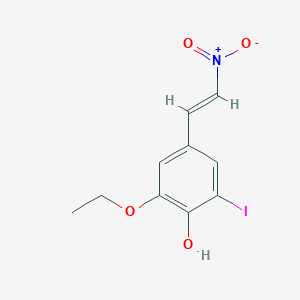
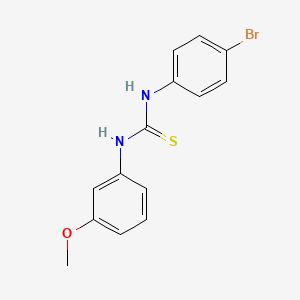
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
